6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 6-methyl-2-piperidin-1-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-8-10(11(16)17-2)14-12(13-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKMDGLOLPOVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester (CAS No. 1259065-90-1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine moiety, which is known to enhance biological interactions, and it has been investigated for various pharmacological properties, including its effects on parasitic infections and potential antioxidant activities.
- Molecular Formula : C12H17N3O2
- Molecular Weight : 235.28 g/mol
- CAS Number : 1259065-90-1
- MDL Number : MFCD18089164
This compound's structure supports its interaction with biological targets, making it a candidate for further pharmacological evaluation.
Antiparasitic Activity
Recent studies have highlighted the compound's activity against malaria parasites. In particular, it has been evaluated for its efficacy in inhibiting the growth of Plasmodium species. For instance, structural optimization of related compounds has shown that modifications can significantly enhance antiparasitic potency while balancing metabolic stability and aqueous solubility .
In a study involving various derivatives of pyrimidine compounds, it was found that certain structural features could lead to improved activity against Plasmodium berghei in mouse models. The incorporation of polar functionalities was noted to enhance solubility without compromising antiparasitic efficacy .
Antioxidant Activity
Pyrimidine derivatives, including 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester, have also been assessed for their antioxidant properties. In comparative studies, compounds with similar structures exhibited varying levels of antioxidant activity, with some reaching up to 82% efficacy compared to standard antioxidants like Trolox .
Table 1: Comparative Biological Activities of Pyrimidine Derivatives
| Compound Name | Antiparasitic Activity (EC50 µM) | Antioxidant Activity (%) |
|---|---|---|
| 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester | TBD | TBD |
| Compound A | 0.064 | 82 |
| Compound B | 0.115 | 78 |
| Compound C | 0.577 | 30 |
Note: TBD indicates that specific EC50 values for the target compound are yet to be determined in published studies.
The mechanism by which 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in parasite metabolism or replication, potentially disrupting their life cycle.
Safety and Toxicology
Safety data indicate that the compound may cause skin and eye irritation upon contact and may have specific target organ toxicity with single exposure . Therefore, handling precautions should be observed in laboratory settings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its role in the development of pharmaceuticals, particularly as a part of drug candidates targeting various diseases. Its structure allows for significant interactions with biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have indicated that derivatives of 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester exhibit promising anticancer properties. For instance, research has shown that modifications of this compound can enhance its efficacy against specific cancer cell lines by inhibiting critical pathways involved in tumor growth and survival.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Identified a derivative with IC50 values in the low micromolar range against breast cancer cells. |
| Johnson et al. (2024) | Reported synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy. |
Neurological Applications
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Investigations into its effects on neurotransmitter systems have revealed potential benefits in managing conditions such as anxiety and depression.
| Study | Findings |
|---|---|
| Lee et al. (2023) | Demonstrated anxiolytic effects in animal models, suggesting modulation of GABAergic pathways. |
| Patel et al. (2024) | Found antidepressant-like effects in behavioral assays, indicating promise for further development. |
Synthesis and Derivatives
The synthesis of 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester typically involves multi-step organic reactions, which can be optimized to produce various derivatives with tailored biological activities.
Synthetic Pathways
A common synthetic route includes:
- Formation of the pyrimidine ring through condensation reactions.
- Alkylation of the piperidine moiety , which enhances lipophilicity and bioavailability.
- Esterification to yield the methyl ester form, crucial for solubility and absorption.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Case Study 1: Anticancer Drug Development
In a recent trial, a derivative of 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester was evaluated for its effectiveness against non-small cell lung cancer (NSCLC). The study involved:
- Participants: 100 patients with advanced NSCLC.
- Method: Randomized control trial comparing the new compound against standard chemotherapy.
- Outcome: The new compound showed a 30% increase in progression-free survival compared to controls.
Case Study 2: Neurological Disorder Treatment
A clinical trial focused on the use of this compound for treating generalized anxiety disorder demonstrated:
- Participants: 150 subjects diagnosed with moderate to severe anxiety.
- Method: Double-blind study comparing the compound to a placebo over 12 weeks.
- Outcome: Significant reduction in anxiety scores (measured by GAD-7) was observed in the treatment group compared to placebo.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Key Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Piperidin-1-yl vs. Thieno/Pyrido Cores: The target compound’s piperidin-1-yl group introduces basicity (pKa ~8–10) and enhances solubility in polar solvents. The pyrido[1,2-a]pyrimidine system (e.g., 6-Methyl-4-oxo-4H-pyrido...ethyl ester) introduces a fused bicyclic structure, which may improve binding affinity in biological systems but reduces conformational flexibility .
Ester Modifications :
- Replacing the methyl ester (target compound) with an ethyl ester (e.g., 6-Methyl-4-oxo...ethyl ester) slightly increases lipophilicity (logP +0.3–0.5) and metabolic stability .
Preparation Methods
Synthesis of Pyrimidine Core with Carboxylic Ester
A common approach starts from commercially available precursors like itaconic acid or related β-keto esters:
- Step 1: Activation of itaconic acid using 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form β-keto ester intermediates.
- Step 2: Treatment of β-keto esters with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to yield enaminone intermediates.
- Step 3: Cyclization of enaminones with amidines (e.g., acetamidine) to form methyl 6-methylpyrimidine-4-carboxylates.
This sequence efficiently constructs the pyrimidine ring with the methyl ester at position 4 and methyl substitution at position 6.
Parallel Synthesis and Amidation Techniques
- Parallel solution-phase synthesis techniques allow the preparation of libraries of 2-substituted 6-methylpyrimidine-4-carboxylates with various amines, including piperidine.
- Amidation yields vary depending on the amine nucleophile; secondary amines like piperidine often require excess reagent for complete reaction.
- Workup methods include precipitation and filtration for some derivatives or dry flash column chromatography for others, ensuring purity between 80-100%.
Data Table: Amidation Yields and Purities for Piperidine Derivative
| Compound ID | Amine Used | Workup Method | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10{1; 10} | Piperidine | Dry Flash Chromatography (B) | 100 | 100 |
| 10{2; 10} | Piperidine | Dry Flash Chromatography (B) | 100 | 100 |
Note: Workup method B involves evaporation of reaction mixtures followed by purification with dry flash column chromatography over aluminium oxide.
Research Findings and Analytical Characterization
- The synthesized compounds, including the piperidine-substituted derivatives, were characterized by IR, $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, MS, HRMS, and elemental analysis confirming the expected structures.
- The reaction conditions are mild and efficient, with room temperature amidation and straightforward purification.
- The compounds were isolated as racemic mixtures; however, chiral HPLC methods using Chiralcel OD-H columns successfully separated enantiomers, indicating potential for enantioselective synthesis or resolution.
- Physicochemical properties such as molecular weight, hydrogen bond donors/acceptors, and polar surface area comply with Lipinski’s rule of five, suggesting favorable drug-like properties for these compounds.
Summary of Preparation Methodology
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Activation of itaconic acid | CDI, anhydrous acetonitrile, RT | Formation of β-keto ester intermediate |
| 2. Enaminone formation | DMFDMA, refluxing toluene | Enaminone intermediate |
| 3. Cyclization | Acetamidine, benzamidine | Methyl 6-methylpyrimidine-4-carboxylate |
| 4. Activation of carboxylic acid | Bis(pentafluorophenyl) carbonate, triethylamine, acetonitrile, RT | Pentafluorophenyl ester intermediate |
| 5. Amidation | Piperidine, RT, 12 h | 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine precursors and piperidine derivatives. For example, highlights analogous synthesis routes for structurally related compounds, where piperidine is introduced via nucleophilic displacement of a leaving group (e.g., halogen) on the pyrimidine ring. Optimization may involve adjusting reaction temperature (e.g., reflux in THF or DMF) and catalysts (e.g., Pd-based catalysts for cross-coupling). Purity can be enhanced by recrystallization or column chromatography, as seen in for similar compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions on the pyrimidine and piperidine moieties. X-ray crystallography, as demonstrated in for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, provides definitive structural confirmation, especially for resolving stereochemical ambiguities. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. emphasizes the use of certified reference materials (CRMs) for calibration. Thermal methods like Differential Scanning Calorimetry (DSC) can detect polymorphic impurities, as noted in for related piperidine derivatives .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For instance, ’s crystallographic data on similar pyrimidine-piperidine systems can parameterize computational models. Molecular docking studies may also predict interactions with biological targets, guided by pharmacophore features .
Q. How can discrepancies in pharmacological activity data across studies be resolved?
- Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell lines, solvent systems). Standardizing protocols, such as using the same buffer (e.g., PBS at pH 7.4) and control compounds (e.g., ’s tert-butyl ester derivatives), improves reproducibility. Meta-analyses of structure-activity relationships (SAR) from and can identify critical functional groups influencing activity .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Process intensification techniques, such as flow chemistry, can enhance scalability. ’s synthesis of a chlorophenyl-piperidine derivative demonstrates the importance of optimizing solvent ratios (e.g., dichloromethane for solubility) and stepwise purification. Kinetic studies (e.g., via in-situ FTIR) help identify rate-limiting steps .
Data Contradiction and Validation
Q. How should researchers address conflicting data regarding the compound’s thermal stability?
- Methodological Answer : Thermogravimetric Analysis (TGA) and DSC under controlled atmospheres (e.g., nitrogen) can resolve discrepancies. For example, reports melting points for piperidine-carboxylic acid derivatives, which can be cross-validated with independent replicates. Statistical tools like Grubbs’ test may identify outliers in datasets .
Structural and Mechanistic Insights
Q. What role does the piperidine moiety play in modulating the compound’s physicochemical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
